1-(1-benzofuran-5-yl)piperazinedihydrochloride
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Overview
Description
1-(1-benzofuran-5-yl)piperazinedihydrochloride is a chemical compound with the molecular formula C12H16Cl2N2O and a molecular weight of 275.18 g/mol This compound is a derivative of benzofuran and piperazine, two structures known for their significant biological activities
Chemical Reactions Analysis
1-(1-benzofuran-5-yl)piperazinedihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-(1-benzofuran-5-yl)piperazinedihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in targeting specific biological pathways.
Industry: It may be used in the development of new materials or as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 1-(1-benzofuran-5-yl)piperazinedihydrochloride involves its interaction with specific molecular targets and pathways. The benzofuran moiety is known to interact with various enzymes and receptors, potentially inhibiting or activating them. The piperazine ring can enhance the compound’s binding affinity and specificity for these targets . Detailed studies are required to fully elucidate the exact pathways involved.
Comparison with Similar Compounds
1-(1-benzofuran-5-yl)piperazinedihydrochloride can be compared with other benzofuran and piperazine derivatives:
Benzofuran derivatives: These compounds are known for their diverse biological activities, including anticancer and antiviral properties.
Piperazine derivatives: These compounds are often used in pharmaceuticals for their ability to modulate neurotransmitter systems.
The uniqueness of this compound lies in its combined structure, which may offer synergistic effects not seen in its individual components.
Similar Compounds
- 1-(2-Benzofuran-5-yl)piperazine
- 1-(3-Benzofuran-5-yl)piperazine
- 1-(4-Benzofuran-5-yl)piperazine
These compounds share structural similarities but may exhibit different biological activities and properties.
Properties
IUPAC Name |
1-(1-benzofuran-5-yl)piperazine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O.2ClH/c1-2-12-10(3-8-15-12)9-11(1)14-6-4-13-5-7-14;;/h1-3,8-9,13H,4-7H2;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTHJGTHZDVAGIK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=CC3=C(C=C2)OC=C3.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16Cl2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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